Tert-butyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate
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Overview
Description
Tert-butyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate is a heterocyclic compound that features an oxazole ring. Oxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of tert-butyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl dimethylsilyl chloride and a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Scientific Research Applications
Tert-butyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic compound with a similar oxazole structure.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring but differ in their specific substituents and biological activities, highlighting the versatility and importance of the oxazole scaffold in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-5-6(13-8(10)11-5)7(12)14-9(2,3)4/h1-4H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIUJERUKGMCSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)N)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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